molecular formula C8H13ClN2O2S B13485164 (1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride

(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride

Cat. No.: B13485164
M. Wt: 236.72 g/mol
InChI Key: KXRVFBXYPRKNCM-UHFFFAOYSA-N
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Description

(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride is an organosulfur compound that features a pyrazole ring substituted with diethyl groups and a methanesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride typically involves the reaction of 1,3-diethyl-1H-pyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Triethylamine, pyridine

    Solvents: Dichloromethane, tetrahydrofuran

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

Scientific Research Applications

(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride moiety can react with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is exploited in various synthetic and biological applications .

Properties

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.72 g/mol

IUPAC Name

(2,5-diethylpyrazol-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C8H13ClN2O2S/c1-3-7-5-8(6-14(9,12)13)11(4-2)10-7/h5H,3-4,6H2,1-2H3

InChI Key

KXRVFBXYPRKNCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)CS(=O)(=O)Cl)CC

Origin of Product

United States

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